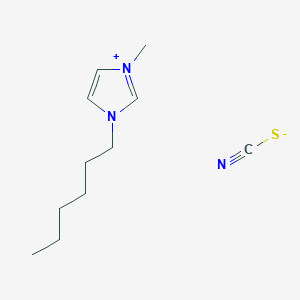

1-Hexyl-3-methylimidazolium thiocyanate

説明

Overview of Ionic Liquids as Advanced Solvents and Materials

Ionic liquids are often hailed as "designer solvents" due to the vast number of possible cation-anion combinations, allowing for the fine-tuning of their properties for specific tasks. This versatility has led to their investigation in a wide array of fields, from organic synthesis and catalysis to electrochemistry and materials science. Unlike conventional volatile organic compounds (VOCs), their low volatility makes them an environmentally benign alternative, reducing air pollution and operational hazards. The unique ionic environment provided by ILs can also lead to enhanced reaction rates and selectivities, opening new avenues for chemical transformations.

Research Significance of 1-Hexyl-3-methylimidazolium (B1224943) Thiocyanate (B1210189)

1-Hexyl-3-methylimidazolium thiocyanate, hereafter abbreviated as [C6mim][SCN], has garnered significant research interest due to the specific contributions of its constituent ions. The 1-hexyl-3-methylimidazolium cation provides a balance of hydrophobicity and charge delocalization, influencing its solvent properties and interactions with other molecules. The thiocyanate anion is a versatile species known for its coordinating ability and participation in various chemical reactions. The combination of these two ions in [C6mim][SCN] results in a unique set of properties that make it a compelling candidate for a range of applications, which will be explored in detail throughout this article.

Structure

3D Structure of Parent

特性

分子式 |

C11H19N3S |

|---|---|

分子量 |

225.36 g/mol |

IUPAC名 |

1-hexyl-3-methylimidazol-3-ium;thiocyanate |

InChI |

InChI=1S/C10H19N2.CHNS/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1-3/h8-10H,3-7H2,1-2H3;3H/q+1;/p-1 |

InChIキー |

NXPRQOCQANEODQ-UHFFFAOYSA-M |

SMILES |

CCCCCCN1C=C[N+](=C1)C.C(#N)[S-] |

正規SMILES |

CCCCCCN1C=C[N+](=C1)C.C(#N)[S-] |

製品の起源 |

United States |

Synthetic Methodologies and Advanced Characterization Techniques

Diverse Synthesis Pathways for 1-Hexyl-3-methylimidazolium (B1224943) Thiocyanate (B1210189)

The synthesis of 1-hexyl-3-methylimidazolium thiocyanate is typically achieved through multi-step processes that offer flexibility and control over the final product's purity. These methods often involve the initial synthesis of a halide-containing precursor followed by an anion exchange to introduce the thiocyanate group.

Direct Synthesis Approaches

Direct synthesis aims to form the ionic liquid in a single step from basic precursors. For thiocyanate-based ionic liquids, one conceptual approach involves the reaction of 1-hexyl-3-methylimidazole with thiocyanic acid. However, the instability of thiocyanic acid makes this route less common. A more prevalent strategy in the broader context of ionic liquid synthesis is the quaternization of the parent imidazole. This involves the reaction of 1-methylimidazole (B24206) with 1-hexyl thiocyanate. This SN2 reaction directly attaches the hexyl group to the nitrogen atom, forming the desired cation and introducing the thiocyanate anion simultaneously. The efficiency of this reaction is highly dependent on the reactivity of the alkylating agent and the reaction conditions.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, often facilitated by microwave irradiation, presents a greener and more efficient alternative to traditional methods. For imidazolium-based ionic liquids, this typically involves the direct reaction of N-methylimidazole with a haloalkane under microwave heating. researchgate.net This approach significantly reduces reaction times compared to conventional heating. researchgate.net While this method is commonly used to produce the halide precursor, the principle can be extended to the direct synthesis if a suitable hexyl-thiocyanate reactant were used. The absence of a solvent simplifies the work-up process, as the product often separates as a distinct phase, and reduces chemical waste.

Ionic Exchange Reaction Protocols

Ionic exchange is a versatile and widely used method for synthesizing a variety of ionic liquids, including this compound, once a precursor salt is obtained. This protocol typically involves passing a solution of the precursor, such as 1-hexyl-3-methylimidazolium bromide or chloride, through an anion exchange resin. rsc.org The resin is pre-loaded with the desired thiocyanate anions. As the precursor solution flows through the column, the halide anions are captured by the resin, and thiocyanate anions are released into the solution, pairing with the 1-hexyl-3-methylimidazolium cation. rsc.org This method is highly efficient and can yield products of high purity, as unreacted starting materials and unwanted ions are retained by the resin. rsc.org

Metathesis Reaction Synthesis Using Halide Precursors

The most common and practical route to synthesizing this compound is a two-step process involving a metathesis reaction. nih.gov

Step 1: Synthesis of the Halide Precursor The first step is the quaternization of 1-methylimidazole with a 1-halohexane (e.g., 1-chlorohexane (B165106) or 1-bromohexane) to form the 1-hexyl-3-methylimidazolium halide precursor. nih.govchemspider.com This SN2 reaction is typically carried out by heating the reactants, sometimes in a solvent like ethyl acetate (B1210297) or under solvent-free conditions. nih.govchemspider.com The choice of halide can influence reaction times, with bromoalkanes generally being more reactive than chloroalkanes. researchgate.net

Step 2: Anion Metathesis The resulting 1-hexyl-3-methylimidazolium halide is then subjected to an anion exchange, or metathesis, reaction. This is achieved by reacting the halide precursor with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). nih.gov The reaction is typically performed in a solvent in which the starting ionic liquid and the thiocyanate salt are soluble, but the resulting inorganic halide salt (e.g., KCl or NaBr) is not. This insolubility drives the reaction to completion, and the inorganic salt can be easily removed by filtration, yielding the desired this compound. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1-methylimidazole | 1-chlorohexane | Ethyl Acetate | Heat to 60-70°C for 11 days chemspider.com | 1-hexyl-3-methylimidazolium chloride chemspider.com |

| 1-methylimidazole | Alkyl Bromides | None (Solvent-Free) | 60°C for 24h nih.gov | 1-alkyl-3-methylimidazolium bromides nih.gov |

| N-methylimidazole | 1-hexylbromide | None (Solvent-Free) | Microwave Irradiation researchgate.net | 1-hexyl-3-methylimidazolium bromide researchgate.net |

Spectroscopic and Chromatographic Techniques for Compound Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized this compound is critical. Spectroscopic techniques are paramount in this process, providing detailed information about the compound's molecular structure.

Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of imidazolium-based ionic liquids. Both ¹H NMR and ¹³C NMR provide unambiguous evidence for the structure of the 1-hexyl-3-methylimidazolium cation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the cation. For the 1-hexyl-3-methylimidazolium cation, distinct signals are expected for the protons on the imidazolium (B1220033) ring, the N-methyl group, and the N-hexyl chain. The most downfield signal typically corresponds to the proton at the C2 position of the imidazolium ring (between the two nitrogen atoms), which is highly deshielded. chemspider.com The other two ring protons appear at slightly higher fields. The signals for the hexyl chain's methylene (B1212753) groups and the terminal methyl group appear in the aliphatic region of the spectrum. chemspider.com

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbon atoms of the imidazolium ring are observed in the downfield region, while the carbons of the N-methyl and N-hexyl groups appear in the upfield aliphatic region. chemspider.com This analysis confirms the carbon backbone of the cation. sapub.org While the thiocyanate anion does not have protons to be observed in ¹H NMR, its carbon atom can sometimes be detected in the ¹³C NMR spectrum as a single resonance, typically around 130-135 ppm, though its detection can be influenced by relaxation times and other factors.

| Spectrum | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 9.38 | s (singlet) | NCHN (C2-H) |

| 7.84 | s (singlet) | NCHCHN (C4-H or C5-H) | |

| 7.77 | s (singlet) | NCHCHN (C4-H or C5-H) | |

| 4.18 | t (triplet) | N-CH₂(CH₂)₄CH₃ | |

| 3.87 | s (singlet) | N-CH₃ | |

| 1.78 | quintet | N-CH₂CH₂(CH₂)₃CH₃ | |

| 1.30-1.21 | m (multiplet) | N-(CH₂)₂-(CH₂)₃-CH₃ | |

| ¹³C NMR | 137.22 | - | NCN (C2) |

| 124.03 | - | NCHCHN (C4 or C5) | |

| 122.73 | - | NCHCHN (C4 or C5) | |

| 49.12 | - | N-CH₂(CH₂)₄CH₃ | |

| 36.16 | - | N-CH₃ | |

| 31.03 - 22.34 | - | Hexyl Chain Carbons | |

| 14.28 | - | Hexyl Chain -CH₃ |

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive molecular characterization of ionic liquids, including this compound. This technique provides highly accurate mass measurements, which are crucial for confirming the elemental composition and verifying the molecular structure of the compound. rsc.orgresearchgate.net Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, a critical capability for unambiguous identification. The analysis of this compound by HRMS involves the precise measurement of its monoisotopic mass, which is then compared to the theoretically calculated mass based on its chemical formula, C₁₁H₁₉N₃S.

The exact mass of the intact ionic liquid is determined to be 225.12996879 Da. nih.gov This experimental value, obtained via HRMS, would be matched against the theoretical mass calculated from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ³²S). A close correlation between the measured and theoretical mass confirms the compound's elemental composition with high confidence. Furthermore, HRMS can analyze the constituent ions separately. The 1-hexyl-3-methylimidazolium cation ([C₁₀H₁₉N₂]⁺) and the thiocyanate anion ([SCN]⁻) can be detected and their masses accurately measured, further corroborating the identity of the ionic liquid. nih.gov The high sensitivity and resolution of modern HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the detection of trace impurities, providing a detailed profile of the sample's purity. nih.gov

Table 1: Molecular and Ionic Mass Data for this compound

| Identifier | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| Complete Ionic Liquid | C₁₁H₁₉N₃S | 225.12996879 nih.gov |

| Cation | [C₁₀H₁₉N₂]⁺ | 167.15427 |

| Anion | [SCN]⁻ | 57.97519 |

Chromatographic Methods for Purity and Compositional Verification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and verifying the composition of this compound. novapublishers.com These methods separate the compound from potential impurities, such as unreacted starting materials, byproducts from synthesis, or degradation products. In a typical reversed-phase HPLC (RP-HPLC) setup, the purity of an ionic liquid sample is evaluated by monitoring the detector response. A pure sample should ideally present a single, sharp, and symmetrical peak. doi.org

The 1-hexyl-3-methylimidazolium cation itself has been employed as a mobile phase additive in HPLC to improve the separation of basic compounds. doi.org Its presence in the mobile phase can mask the effects of residual ionised silanols on silica-based stationary phases, leading to better peak shapes and reduced retention times for basic analytes like tricyclic antidepressants. doi.org This demonstrates the interactive nature of the cation within a chromatographic system. For purity analysis of this compound, an ion-pairing agent might be added to the mobile phase to ensure the simultaneous elution and detection of both the cation and the thiocyanate anion, or the analysis may focus on the cation's purity. A simple isocratic method using a C8 or C18 column with a mobile phase of acetonitrile (B52724) and water is often sufficient. doi.org The presence of additional peaks in the chromatogram would indicate impurities, and their quantity can be determined by comparing their peak areas to that of the main compound.

Inverse gas chromatography (IGC) has also been used to characterize the physicochemical properties and solvent interactions of related 1-alkyl-3-methylimidazolium ionic liquids, providing data on their compatibility and solubility characteristics. nih.gov

Table 2: Exemplary Chromatographic Applications Involving the 1-Hexyl-3-methylimidazolium Cation

| Technique | Stationary Phase | Mobile Phase / Conditions | Application | Reference |

| HPLC | C8 Column | 30% Acetonitrile / 10 mM 1-hexyl-3-methylimidazolium chloride (pH 3) | Analysis of tricyclic antidepressants | doi.org |

| HPLC | Chiral Stationary Phase | Copper (II) with 1-hexyl-3-methylimidazolium L-proline as chiral ligand | Enantioseparation of amino acids | novapublishers.com |

| HPLC | C18 Column | Mobile phase with 1-alkyl-3-methylimidazolium additives | Separation of ephedrines and nucleotides | novapublishers.com |

| IGC | 1-Alkyl-3-methylimidazolium Bromide | Various organic solvent probes (303.15 K to 343.15 K) | Determination of solubility parameters | nih.gov |

Differential Scanning Calorimetry in Phase Transition Investigations

Differential Scanning Calorimetry (DSC) is a key thermoanalytical technique used to investigate the phase transitions of this compound. tudelft.nl By precisely measuring the difference in heat flow between the sample and a reference as a function of temperature, DSC can identify thermal events such as melting (Tₘ), crystallization (T꜀), and glass transitions (T₉). tudelft.nlnih.gov This information is vital for understanding the thermal behavior and establishing the liquid range of the ionic liquid.

First-order phase transitions, like melting, appear as endothermic peaks on a DSC thermogram during heating, while crystallization appears as an exothermic peak upon cooling. nih.gov For a related compound, 1-decyl-3-methylimidazolium (B1227720) thiocyanate, a second heating DSC scan showed a melting temperature of -6.74 °C. rsc.org The thermal stability can also be assessed. Thermogravimetric analysis (TGA) coupled with DSC showed that the onset of thermal decomposition for 1-ethyl-3-methylimidazolium (B1214524) thiocyanate occurs at 539 K (266 °C). bris.ac.uk The heating and cooling rates used during DSC analysis can influence the observed transition temperatures; for instance, increasing the scan rate generally decreases the freezing temperature and increases the glass transition temperature. bohrium.com The presence of impurities, particularly water, can also significantly affect the phase transition behavior of ionic liquids. rsc.orgacs.org

Table 3: Thermal Properties of Related Imidazolium Thiocyanate Ionic Liquids Measured by Thermal Analysis

| Compound | Thermal Event | Temperature | Method | Reference |

| 1-Decyl-3-methylimidazolium thiocyanate | Melting Temperature (Tₘ) | -6.74 °C | DSC | rsc.org |

| 1-Ethyl-3-methylimidazolium thiocyanate | Onset of Thermal Decomposition | 539 K (266 °C) | TGA | bris.ac.uk |

Intermolecular Interactions and Reaction Mechanism Elucidation

Solvation Phenomena and Solution Behavior of 1-Hexyl-3-methylimidazolium (B1224943) Thiocyanate (B1210189)

The solvation characteristics of 1-Hexyl-3-methylimidazolium thiocyanate are dictated by the intricate interplay of electrostatic forces, hydrogen bonding, and van der Waals interactions between the imidazolium (B1220033) cation, the thiocyanate anion, and any dissolved species.

The components of this compound exhibit distinct interaction mechanisms with various dissolved entities. The thiocyanate anion ([SCN]⁻) and the 1-hexyl-3-methylimidazolium cation ([C₆mim]⁺) can both participate in the solvation of solutes. Studies on similar imidazolium-based ionic liquids have shown that they can form complexes with heavy metal cations. For instance, research on 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIMCl) and lead cations (Pb²⁺) revealed that in dilute solutions, dissociated cations and anions lead to the formation of condensed phase complexes such as [PbCl₅][EMIM]₂. rsc.org In the gas phase, anionic complexes of the type [PbₘCl₂ₘ₊₁][EMIMCl]ₙ⁻ have been observed. rsc.org

In the context of corrosion inhibition, both the cation and anion of imidazolium thiocyanates have been shown to interact with metal surfaces. Research on 1-ethyl-3-methylimidazolium thiocyanate as a corrosion inhibitor for steel in acidic solutions indicated that both the (EMIM)⁺ cation and the (SCN)⁻ anion adsorb onto the steel surface, forming a protective film. researchgate.net This adsorption involves electronic interactions between the inhibitor's heteroatoms (N, S) and π-electron systems with the metal surface. mdpi.com The solvation of gaseous molecules has also been investigated; for example, ab initio molecular dynamics simulations of SO₂ in 1-ethyl-3-methylimidazolium thiocyanate showed that anions tend to form a thiocyanate-SO₂ adduct, while the cations create a "cage" around the SO₂ molecule. nih.gov Furthermore, interactions are not limited to small molecules or ions. The thiocyanate ion has been found to have an attractive interaction with the NH₃⁺ groups on the side chains of lysine (B10760008) residues in proteins, a finding relevant to the solubilization of protein aggregates. researchgate.net

Table 1: Interactions of Imidazolium-Based Thiocyanate ILs with Dissolved Species

| Ionic Liquid Component | Interacting Species | Type of Interaction | Observed Phenomenon | Source |

|---|---|---|---|---|

| [SCN]⁻ Anion | Metal Cations (e.g., Pb²⁺, Fe²⁺/Fe³⁺) | Coordination/Complexation | Formation of metal-anion complexes like [PbCl₅]²⁻ (in analogous systems). rsc.org | rsc.org |

| [C₆mim]⁺ Cation & [SCN]⁻ Anion | Steel Surface (Fe) | Adsorption | Formation of a protective inhibitor film on the metal surface. researchgate.netmdpi.com | researchgate.netmdpi.com |

| [SCN]⁻ Anion | Sulfur Dioxide (SO₂) | Adduct Formation | Formation of a thiocyanate-SO₂ adduct. nih.gov | nih.gov |

| Imidazolium Cation | Sulfur Dioxide (SO₂) | Weak Interactions (Caging) | Cations form a "cage" around the SO₂ molecule via alkyl hydrogen and π-system interactions. nih.gov | nih.gov |

| [SCN]⁻ Anion | Protein Lysine Residues (NH₃⁺) | Attractive Electrostatic Interaction | Inhibition of protein aggregation. researchgate.net | researchgate.net |

Hydrogen bonding is a critical factor governing the properties and structure of this compound in both its pure state and in mixtures. acs.org The primary sites for hydrogen bond donation on the cation are the protons on the imidazolium ring, particularly the one at the C2 position, followed by those at C4 and C5. The thiocyanate anion can act as a hydrogen bond acceptor at both its sulfur and nitrogen ends.

In aqueous solutions of the similar 1-hexyl-3-methylimidazolium iodide, molecular dynamics simulations have shown a complex network of interactions where water molecules interact preferentially with the anion. nih.gov As water content increases, the anion's hydration shell becomes more crowded. nih.gov When mixed with co-solvents like methanol (B129727), the solvent molecules can disrupt or integrate into the ionic liquid's intrinsic hydrogen-bonding network. acs.org Studies on other imidazolium ILs with methanol show that hydrogen bonding interactions significantly affect the mixture's properties. researchgate.net The solvation shell architecture is thus highly dependent on the presence and nature of any co-solvent. For instance, in SO₂ solvation, frequent conformations were detected where the ring hydrogen atoms of the cations are close to the oxygen atoms of SO₂, and the sulfur atoms of the anions are near the sulfur atom of SO₂. nih.gov

The amphiphilic nature of the 1-hexyl-3-methylimidazolium cation, with its polar imidazolium head and nonpolar hexyl tail, can lead to the formation of organized microstructures in solution. In IL-rich regions of mixtures with co-solvents, individual ions may associate to form ion pairs, which can then aggregate into larger clusters. acs.org

Molecular dynamics simulations on aqueous mixtures of 1-hexyl-3-methylimidazolium iodide revealed the existence of long-range structural correlations in concentrated solutions (molar ratios from 1:1 to 1:12). nih.gov This indicates a degree of aggregation, though the apolar chains were not found to be completely segregated into distinct micelle-like structures. nih.gov In highly dilute solutions (e.g., 1:200 molar ratio), which is above the experimental critical aggregation concentration, the alkyl chains are completely separated from one another. nih.gov The tendency for aggregation is a known characteristic of imidazolium-based ionic liquids with sufficiently long alkyl chains, which can form structures ranging from spherical and ellipsoidal micelles to vesicles, depending on the specific cation and anion. rsc.org The addition of 1-butyl-3-methylimidazolium thiocyanate to protein solutions has also been shown to induce protein aggregation through the formation of intermolecular β-sheet structures. researchgate.net

Investigation of Chemical Reaction Mechanisms Involving this compound

This ionic liquid can play an active role in chemical reactions, with both the thiocyanate anion and the imidazolium cation contributing to the reaction pathway.

The thiocyanate anion ([SCN]⁻) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. wikipedia.orgresearchgate.net Its nucleophilic reactivity in ionic liquids has been compared to that in traditional molecular solvents. researchgate.net

A prominent example of its nucleophilic character is seen in the reaction of 1-methylimidazolium (B8483265) thiocyanate with donor-acceptor (D-A) cyclopropanes. researchgate.netnih.gov In this transformation, the ionic liquid serves as the solvent, a Brønsted acid catalyst, and the source of the nucleophile. nih.gov The reaction proceeds via a ring-opening of the cyclopropane (B1198618), where the thiocyanate anion attacks the electrophilic center of the three-membered ring. Notably, this occurs through an unusual nitrogen attack, leading to the formation of pyrrolidine-2-thiones in a single step under mild, metal-free conditions. researchgate.netnih.gov This demonstrates the ability of the imidazolium ionic liquid environment to influence the regioselectivity of the ambident nucleophile.

Table 2: Pyrrolidine-2-thione Synthesis using 1-Methylimidazolium Thiocyanate*

| Donor-Acceptor Cyclopropane Substrate | Product | Yield (%) | Source |

|---|---|---|---|

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Dimethyl 5-phenyl-2-thioxopyrrolidine-3,3-dicarboxylate | 86% | researchgate.net |

| Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Dimethyl 5-(4-methoxyphenyl)-2-thioxopyrrolidine-3,3-dicarboxylate | 85% | researchgate.net |

| Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | Dimethyl 5-(4-chlorophenyl)-2-thioxopyrrolidine-3,3-dicarboxylate | 78% | researchgate.net |

| Dimethyl 2-(naphthalen-2-yl)cyclopropane-1,1-dicarboxylate | Dimethyl 5-(naphthalen-2-yl)-2-thioxopyrrolidine-3,3-dicarboxylate | 83% | researchgate.net |

The 1-hexyl-3-methylimidazolium cation is not merely a spectator ion; it can actively participate in and influence chemical reactions. One of its most significant reactive properties is the acidity of the proton at the C2 position of the imidazolium ring. researchgate.net In the presence of a base, this proton can be abstracted, leading to the formation of a highly reactive N-heterocyclic carbene (NHC). researchgate.netresearchgate.net This deprotonation is a critical step that can lead to the decomposition of the ionic liquid itself under basic conditions or can be harnessed for catalysis, as NHCs are powerful organocatalysts. researchgate.net The presence of basic impurities in the ionic liquid can significantly enhance this deprotonation. researchgate.net

In the context of protic ionic liquids like 1-methylimidazolium thiocyanate, the cation can also function as a Brønsted acid. nih.gov This acidic character can induce transformations through general acid catalysis, as seen in the ring-opening of D-A cyclopropanes. researchgate.netnih.gov Furthermore, in certain protic systems, the imidazolium cation can participate in proton transfer networks, which is essential for mechanisms like Grotthuss-like proton diffusion, explaining the high conductivity of some protic ionic liquids. nih.gov The reactivity of the imidazolium cation can be regulated by varying its substituents, which can inhibit or promote different degradation and reaction pathways. acs.org

Ion-Pairing and Dissociation Equilibria in Reaction Systems

The behavior of this compound ([C6mim][SCN]) in reaction systems is fundamentally governed by the dynamic equilibrium between ion pairs and free ions. This equilibrium is sensitive to the surrounding chemical environment, including the polarity of the solvent and the concentration of the ionic liquid itself. In solution, the thiocyanate (SCN⁻) anion and the 1-hexyl-3-methylimidazolium ([C6mim]⁺) cation can exist as fully dissociated solvated ions, solvent-separated ion pairs (SSIPs), or contact ion pairs (CIPs). The formation of these different species plays a crucial role in the reactivity and mechanism of reactions where [C6mim][SCN] is a component.

The thiocyanate anion is ambidentate, meaning it can interact with cations through either its sulfur or nitrogen atom. The specific binding mode is influenced by the solvent environment. nih.gov Studies on thiocyanate in the presence of cations have shown that the nature of the ion pairing can be elucidated using advanced spectroscopic techniques. nih.gov While linear IR spectroscopy may not always distinguish between N-bound and S-bound contact ion pairs due to overlapping frequencies, 2D infrared spectroscopy can reveal different dynamics for each binding mode. nih.gov This distinction is critical as the nucleophilicity of the thiocyanate anion, and thus its role in a reaction mechanism, can be altered by how it pairs with the [C6mim]⁺ cation.

Research on the closely related ionic liquid 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide, [C6mim][NTf₂], in a low-dielectric solvent like chloroform (B151607) provides significant insights into the ion-pairing and aggregation behavior that can be extrapolated to [C6mim][SCN]. nih.govfigshare.com Studies measuring self-diffusion coefficients for the cation and anion showed that they were identical across a range of concentrations (0.001-1.0 mol·kg⁻¹), indicating that the cation and anion are not completely dissociated even at very low concentrations. nih.govfigshare.com This suggests a strong tendency for ion pair formation.

As the concentration of the ionic liquid increases, there is a clear progression from the dominance of ion pairs to the formation of larger aggregates. nih.govfigshare.com This aggregation becomes the predominant feature at concentrations around 0.1 mol·kg⁻¹. nih.govfigshare.com This behavior is critical in reaction systems, as the formation of aggregates can influence the viscosity of the medium and the availability of the reactive thiocyanate anion. In such aggregates, the translational motion of ions may be dominated by the rapid movement of individual ion pairs between the larger clusters. nih.govfigshare.com

The equilibrium between these states can be represented as:

[C6mim]⁺ + SCN⁻ ⇌ {[C6mim]⁺[SCN]⁻}SSIP ⇌ {[C6mim]⁺[SCN]⁻}CIP ⇌ Aggregates

The nature of the solvent plays a significant role in shifting this equilibrium. In polar, protic solvents such as methanol, strong interactions between the solvent molecules and the ions would favor dissociation. acs.org Conversely, in non-polar or low-dielectric solvents, ion-pairing and subsequent aggregation are more favorable. nih.govfigshare.com

The ambident nature of the thiocyanate anion was demonstrated in reactions involving 1-methylimidazolium thiocyanate, a related protic ionic liquid. In the ring-opening of donor-acceptor cyclopropanes, the reaction proceeded via an unusual nitrogen attack of the thiocyanate ion, rather than the sulfur, on the electrophilic center of the cyclopropane ring. nih.gov This led to the formation of an isothiocyanate intermediate that subsequently cyclized. nih.gov This highlights how the specific ion-pairing and reaction conditions can dictate the regioselectivity of the thiocyanate anion's nucleophilic attack.

The following table, based on data from studies on [C6mim][NTf₂] in chloroform, illustrates the effect of concentration on the state of the ionic liquid in solution, which provides a model for the expected behavior of [C6mim][SCN].

| Concentration Range (mol·kg⁻¹) | Dominant Species | Implied Equilibrium State |

| < 0.1 | Ion Pairs | [C6mim]⁺ + SCN⁻ ⇌ {[C6mim]⁺[SCN]⁻}CIP/SSIP |

| > 0.1 | Aggregates | {[C6mim]⁺[SCN]⁻}CIP ⇌ Aggregates |

This table is illustrative of the general behavior of 1-hexyl-3-methylimidazolium based ionic liquids in a low-dielectric solvent, as detailed in studies on [C6mim][NTf₂]. nih.govfigshare.com

Applications of 1 Hexyl 3 Methylimidazolium Thiocyanate

Role in Electrochemistry

Ionic liquids are extensively studied as electrolytes in various electrochemical devices due to their high ionic conductivity, wide electrochemical windows, and low volatility. researchgate.net While specific studies on [C6mim][SCN] are limited, research on similar compounds provides strong indications of its potential.

Electrolyte in Batteries and Capacitors

The performance of electrochemical double-layer capacitors (EDLCs) can be significantly influenced by the choice of electrolyte. researchgate.net Ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) thiocyanate have been investigated as electrolytes in EDLCs, demonstrating high conductivity and good performance. researchgate.netcapes.gov.br The 1-hexyl-3-methylimidazolium (B1224943) cation in [C6mim][SCN] could offer advantages in terms of forming a stable solid electrolyte interphase (SEI) on electrode surfaces in batteries. mdpi.com Imidazolium-based ILs are a major focus for electrolyte research in Li-ion batteries and supercapacitors due to their tunable properties. mdpi.com

Medium for Electrodeposition

The use of ionic liquids as media for the electrodeposition of metals and alloys is a growing area of research. The wide electrochemical window and good solvating power of ILs can enable the deposition of materials that are difficult to plate from aqueous solutions. While direct studies on [C6mim][SCN] are not prevalent, the broader class of imidazolium-based ILs has been successfully employed for the electrodeposition of various metals.

Potential in Catalysis

As a Catalyst

Protic ionic liquids containing the thiocyanate anion have been shown to act as catalysts in organic reactions. nih.gov For instance, 1-methylimidazolium (B8483265) thiocyanate can serve as a Brønsted acid catalyst for the ring-opening of donor-acceptor cyclopropanes. nih.gov While [C6mim][SCN] is an aprotic ionic liquid, the thiocyanate anion itself can participate in catalytic processes. Iron(III) chloride has been used to catalyze the thiocyanation of arenes, demonstrating the potential for catalytic C-S bond formation. nih.gov

As a Catalytic Support/Solvent

Ionic liquids can serve as effective media for catalytic reactions, often leading to improved catalyst stability, recyclability, and product selectivity. Imidazolium-based ionic liquids have been used as dual solvent-catalysts for various organic transformations, such as the synthesis of vitamin esters. rsc.org The solvent properties of [C6mim][SCN] could be tailored to dissolve both reactants and catalysts, facilitating homogeneous catalysis.

Application in CO2 Capture

The capture and sequestration of carbon dioxide (CO2) is a critical strategy for mitigating climate change, and ionic liquids are being extensively investigated as promising solvents for this purpose.

Solubility and Absorption of CO2

The solubility of CO2 in ionic liquids is influenced by both the cation and the anion. While specific data for [C6mim][SCN] is scarce, studies on other imidazolium-based ILs show that increasing the alkyl chain length on the cation can influence CO2 solubility. alfa-chemical.commdpi.com The anion, however, often plays a more dominant role. mdpi.com Research on 1-ethyl-3-methylimidazolium thiocyanate has shown its potential for CO2 absorption, with density profiles indicating a significant affinity of CO2 for the ionic liquid. researchgate.net

Utility in Biomass Processing

The dissolution and processing of lignocellulosic biomass are key steps in the production of biofuels and bio-based chemicals. Ionic liquids have shown great promise in this area due to their ability to dissolve cellulose (B213188) and other biomass components.

Dissolution of Cellulose and Lignin (B12514952)

Imidazolium-based ionic liquids are among the most effective solvents for cellulose. mdpi.com However, the effectiveness of cellulose dissolution can decrease with an increase in the alkyl chain length of the cation. mdpi.com For example, the solubility of cellulose in 1-alkyl-3-methylimidazolium chlorides decreases as the alkyl chain goes from ethyl to hexyl. mdpi.com Despite this, the ability of [C6mim][SCN] to dissolve lignin and other less crystalline components of biomass could still be significant, making it a potential solvent for biomass fractionation. orientjchem.orgnih.govrsc.org

Role in Organic Synthesis

Beyond its potential as a catalyst or catalytic medium, [C6mim][SCN] can also serve as a versatile solvent for a variety of organic reactions.

As a Reaction Medium

The use of ionic liquids as reaction media can offer several advantages, including improved reaction rates, easier product separation, and catalyst recycling. The thiocyanate group can be introduced into organic molecules via reactions with ammonium (B1175870) thiocyanate, and ionic liquids can serve as suitable media for such transformations. jchemlett.com Protic ionic liquids with a thiocyanate anion have been used as both solvent and reagent in the synthesis of pyrrolidine-2-thiones. nih.gov The polarity and solvating properties of [C6mim][SCN] make it a candidate for a range of organic transformations. For example, 1-butyl-3-methylimidazolium-based ionic liquids have been used as solvents in the synthesis of S-heterocyclic compounds. mdpi.com

Thermophysical Properties and Phase Behavior Modeling

Activity Coefficient Determination in Infinite Dilution Systems

The activity coefficients at infinite dilution (γ∞) are crucial for evaluating the suitability of an ionic liquid as a solvent in separation processes, providing insights into selectivity and capacity. nih.gov For 1-Hexyl-3-methylimidazolium (B1224943) thiocyanate (B1210189) ([C6mim][SCN]), these coefficients have been determined for a wide range of solutes, including alkanes, alkenes, alkynes, cycloalkanes, aromatic hydrocarbons, alcohols, thiophene (B33073), ethers, and water, using gas-liquid chromatography over a temperature range of (298.15 to 368.15) K. nih.gov

The determination was carried out by synthesizing 1-Hexyl-3-methylimidazolium bromide from 1-methylimidazole (B24206) and 1-bromohexane, followed by a reaction with sodium thiocyanate to produce [C6mim][SCN]. nih.gov The ionic liquid was then used as the stationary phase in a gas-liquid chromatography setup to measure the retention times of the solutes, from which the activity coefficients at infinite dilution were calculated. rsc.orgnih.gov

Research indicates that increasing the length of the alkyl chain on the imidazolium (B1220033) cation generally leads to an increase in capacity for separating aliphatic and aromatic hydrocarbons. nih.gov Studies on ionic liquids with a thiocyanate anion, such as 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([emim][SCN]) and 1-butyl-3-methylimidazolium thiocyanate ([bmim][SCN]), have shown high selectivities in these separation problems, albeit with lower capacities. nih.gov The investigation into [C6mim][SCN] was a logical extension to explore the effect of a longer alkyl chain on these properties. nih.gov

From the temperature dependence of the experimental γ∞ values, the partial molar excess enthalpies at infinite dilution (ΔH₁ᴱ,∞) were calculated. nih.gov These values provide further understanding of the solute-solvent interactions.

Below are selected experimental values for the activity coefficients at infinite dilution (γ₁₃∞) for various solutes in [C6mim][SCN] at different temperatures.

Table 1: Activity Coefficients at Infinite Dilution (γ₁₃∞) of various solutes in [C6mim][SCN]

| Solute | T = 298.15 K | T = 318.15 K | T = 338.15 K | T = 358.15 K |

|---|---|---|---|---|

| n-Pentane | 154 | 103 | 74.2 | 56.7 |

| n-Hexane | 229 | 149 | 105 | 78.8 |

| n-Heptane | 342 | 216 | 150 | 111 |

| n-Octane | 509 | 312 | 213 | 155 |

| Cyclohexane | 75.8 | 53.3 | 39.9 | 31.4 |

| 1-Hexene | 20.6 | 15.4 | 12.1 | 9.93 |

| 1-Heptene | 30.1 | 22.0 | 17.0 | 13.7 |

| 1-Octyne | 3.82 | 3.29 | 2.89 | 2.58 |

| Benzene | 2.16 | 2.01 | 1.89 | 1.79 |

| Toluene | 3.93 | 3.45 | 3.08 | 2.79 |

| Methanol (B129727) | 3.21 | 2.93 | 2.70 | 2.51 |

| Ethanol (B145695) | 4.75 | 4.16 | 3.70 | 3.34 |

| Water | 10.1 | 7.78 | 6.28 | 5.20 |

Vapor-Liquid Equilibria (VLE) of 1-Hexyl-3-methylimidazolium Thiocyanate Mixtures

Direct experimental data on the vapor-liquid equilibria (VLE) for binary mixtures containing this compound are not readily found in the public literature. However, the behavior of similar systems can provide valuable insights. For instance, studies on 1-butyl-3-methylimidazolium thiocyanate ([C4C1im][SCN]) with water and ethanol have been conducted, showing the influence of the thiocyanate anion on the phase behavior. ua.pt

Research on the VLE of 1-hexyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([C6mimTfO]), which has the same cation, with n-alkyl alcohols (methanol, ethanol, propan-1-ol, and butan-1-ol) has shown that with decreasing alcohol content, the boiling temperature of the mixture increases. acs.org Reducing the pressure shifts the boiling temperatures to lower values. acs.org It is reasonable to expect a similar trend for [C6mim][SCN] mixtures. The interactions between the ionic liquid and the alcohol are influenced by the alkyl side chain length of the cation. acs.org

Furthermore, VLE data for the separation of acetone (B3395972) and methanol mixtures using 1-methyl-3-octylimidazolium thiocyanate ([Omim][SCN]) indicate that the ionic liquid significantly enhances the separation factor. researchgate.net This suggests that [C6mim][SCN] could also be an effective entrainer in extractive distillation processes for similar systems. The non-random two-liquid (NRTL) model is often used to correlate the experimental VLE data for systems containing ionic liquids. researchgate.net

Liquid-Liquid Equilibria (LLE) of this compound Systems

Liquid-liquid equilibria (LLE) data are essential for designing liquid-liquid extraction processes. For this compound, LLE has been investigated for its potential use in the desulfurization of fuels. Specifically, LLE data for ternary systems comprising [C6mim][SCN], thiophene (a sulfur compound), and an aliphatic hydrocarbon (n-hexane, n-octane, or n-decane) were measured at 298.15 K under ambient pressure.

In a related study, complete miscibility in the liquid phase was observed for the binary system of [C6mim][SCN] and thiophene up to a mole fraction of 0.14 of the ionic liquid at 300 K. scribd.com This indicates strong interactions between the thiocyanate-based ionic liquid and the sulfur compound.

Studies on the shorter-chain analogue, 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]), have shown that it exhibits mutual immiscibility with an upper critical solution temperature (UCST) when mixed with alkanes (n-hexane, n-heptane, n-octane, n-nonane, or n-decane), cycloalkanes, and ethers. nih.gov Conversely, it shows mutual immiscibility with a lower critical solution temperature (LCST) in systems with benzene, alkylbenzenes, and tetrahydrofuran (B95107) (THF). nih.gov This suggests that the nature of the solvent plays a critical role in the phase behavior of imidazolium thiocyanate ionic liquids.

Solid-Liquid Equilibria (SLE) Investigations

Specific solid-liquid equilibria (SLE) phase diagrams for binary systems containing this compound are not extensively available in the literature. However, research on homologous ionic liquids provides a basis for understanding its expected behavior.

Studies on 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) have detailed its SLE with a series of alcohols (1-octanol, 1-nonanol, 1-decanol, 1-undecanol, or 1-dodecanol) and water. nih.gov For these systems, it was observed that the solubility of the ionic liquid decreases as the alkyl chain length of the alcohol increases. nih.gov A dynamic method was used to determine the phase equilibria over a broad range of temperatures and compositions. nih.gov

Similarly, phase diagrams for binary systems of {1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) + water, or + an alcohol (C7–C10)} have been determined. researchgate.net These systems exhibit both liquid-liquid and solid-liquid phase equilibria with complete miscibility in the liquid phase region for the alcohol-containing systems. researchgate.net Water was found to be completely miscible with [EMIM][SCN] in the liquid phase over a wide temperature range. researchgate.net It is likely that [C6mim][SCN] would exhibit similar trends, with its solubility in alcohols being dependent on the alcohol's chain length.

Excess Thermodynamic Properties of Binary and Ternary Mixtures

Excess Molar Volumes Analysis

Experimental data for the excess molar volumes (Vᴱ) of binary mixtures of this compound are scarce. However, studies on similar ionic liquids can offer predictive insights. For instance, a study on binary mixtures of 1-ethyl-3-methylimidazolium thiocyanate ([C2mim][SCN]) and methanol revealed the nature of intermolecular interactions through the analysis of excess molar volumes. tandfonline.com

In general, excess molar volumes for mixtures of ionic liquids with molecular solvents can be positive or negative, indicating either expansion or contraction upon mixing. acs.org Negative values suggest stronger interactions between the unlike molecules or more efficient packing in the mixture than in the pure components. acs.orgfrontiersin.org For example, binary mixtures of 1-ethyl-3-methylimidazolium ethylsulfate with various solvents like acetone, methanol, and water all showed negative excess molar volumes. acs.org

Conversely, a study on binary mixtures of 1-hexyl-3-methylimidazolium halides ([C6mim][Cl], [C6mim][Br], and [C6mim][I]) with methanol showed that the excess volumes are influenced by a combination of intermolecular interactions and packing effects, with packing effects likely dominating the observed negative excess volumes. acs.org The excess molar volumes were calculated from experimentally determined densities over a range of temperatures and compositions. acs.org Given these findings, it is anticipated that mixtures of [C6mim][SCN] would also exhibit non-ideal behavior, with the sign and magnitude of Vᴱ depending on the specific solvent and the balance of interactions and packing effects.

Enthalpies of Mixing Determinations

For other imidazolium-based thiocyanate ionic liquids, some data exists. For example, the binary mixture of 1-ethyl-3-methylimidazolium thiocyanate ([C2mim][SCN]) with water exhibits both negative and positive excess enthalpies, depending on the concentration, indicating complex interaction behavior. ua.pt An overview of excess enthalpies for various ionic liquid systems highlights that the exothermicity of mixing with water for [C2mim]-based ILs is influenced by the anion, with the thiocyanate anion showing a moderate interaction. ua.pt

A study on 1-hexyl-3-methylimidazolium halides with methanol determined the enthalpies of mixing at 298.15 K and 308.15 K using an isothermal microcalorimeter. acs.org The results indicated that methanol molecules tend to coordinate with the ionic liquid ions in the IL-rich region. acs.org It is plausible that similar specific interactions would govern the enthalpy of mixing for [C6mim][SCN] systems. The sign and magnitude of Hᴱ would depend on the balance between the energy required to break interactions in the pure components and the energy released from forming new interactions in the mixture. stackexchange.com

Viscosity Deviation Studies

The study of viscosity deviation (Δη) in binary mixtures containing ionic liquids (ILs) like this compound is crucial for understanding the nature and strength of intermolecular interactions between the IL and a solvent. Viscosity deviation is defined as the difference between the experimentally measured dynamic viscosity of the mixture and the ideal viscosity, which is calculated based on the mole fraction and viscosities of the pure components.

The calculation is typically performed using the following equation:

Δη = ηmix - (x1η1 + x2η2)

Where:

ηmix is the dynamic viscosity of the binary mixture.

x1 and x2 are the mole fractions of the ionic liquid and the solvent, respectively.

η1 and η2 are the dynamic viscosities of the pure ionic liquid and the pure solvent, respectively.

The sign and magnitude of the viscosity deviation provide insight into the interactions within the mixture. Negative values of Δη suggest that the interactions between the IL and solvent molecules are weaker than the interactions within the pure components, or that the addition of the solvent disrupts the ordered structure of the ionic liquid, leading to increased fluidity. Conversely, positive deviations indicate strong specific interactions, such as hydrogen bonding, between the solvent and the IL ions, which result in a more structured liquid with higher viscosity.

While specific studies on the viscosity deviation of this compound are not widely documented, research on analogous systems provides valuable context. For instance, studies on binary mixtures of 1-ethyl-3-methylimidazolium thiocyanate ([C2mim][SCN]) with propylene (B89431) carbonate have been conducted to determine their excess molar volumes and viscosity deviations. researchgate.net Similarly, investigations into mixtures of 1-hexyl-3-methylimidazolium halides ([C6mim]X, where X = Cl⁻, Br⁻, I⁻) with solvents like methanol and isopropanol (B130326) have calculated viscosity deviations to analyze intermolecular interactions. acs.orgacs.org Research on other thiocyanate-based ILs, such as 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) mixed with water, also involved the calculation of viscosity deviations to interpret molecular interactions. nih.gov

The results of these studies are often fitted to the Redlich-Kister polynomial equation to correlate the viscosity deviation with the mole fraction, allowing for a quantitative description of the non-ideal behavior of the mixture across the entire composition range. researchgate.netnih.gov

Solubility Parameter Derivations and Applications

The solubility parameter is a key thermodynamic value that quantifies the cohesive energy density of a substance and is instrumental in predicting miscibility. wikipedia.org The Hildebrand solubility parameter (δ) is defined as the square root of the cohesive energy density (CED), which represents the energy required to separate molecules from their condensed state to an infinite distance. wikipedia.org Materials with similar solubility parameters are likely to be miscible, following the principle of "like dissolves like." wikipedia.org

For non-volatile compounds like ionic liquids, where the enthalpy of vaporization is difficult to measure, indirect methods such as inverse gas chromatography (IGC) are employed. mdpi.com This technique uses retention data from the elution of various known solutes through a stationary phase composed of the ionic liquid to determine the activity coefficients at infinite dilution, from which the Hildebrand solubility parameter can be calculated. mdpi.com

The Hildebrand solubility parameter for this compound ([hmim][SCN]) has been determined using the IGC method. researchgate.net The values show a slight dependence on temperature, as detailed in the table below. researchgate.net

| Temperature (K) | Hildebrand Solubility Parameter (δ) / (J·cm⁻³)⁰·⁵ |

| 298.15 | 23.65 |

| 318.15 | 23.74 |

| 328.15 | 23.79 |

| 338.15 | 23.84 |

| 348.15 | 23.90 |

| 358.15 | 23.93 |

| 368.15 | 23.98 |

Data sourced from Domańska, U.; Marciniak, A. Int. J. Mol. Sci. 2010, 11, 1973-1983. researchgate.net

A more detailed approach is the Hansen Solubility Parameter (HSP) model, which deconstructs the total Hildebrand parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). nih.govhansen-solubility.commdpi.com This multi-parameter approach provides a more nuanced prediction of solubility and interactions, which is particularly useful for complex molecules like ionic liquids. nih.govhansen-solubility.com The primary application of these solubility parameters is in solvent selection for processes like extraction, synthesis, and material formulation, helping to identify suitable solvents or solvent mixtures for a specific ionic liquid without extensive trial-and-error experimentation. mdpi.commdpi.com

Influence of Structural Modifications on Thermophysical Properties

The thermophysical properties of imidazolium-based ionic liquids are highly tunable and depend significantly on the structure of both the cation and the anion.

Influence of the Cation's Alkyl Chain Length: Modifying the length of the alkyl chain on the imidazolium cation has a predictable effect on the thermophysical properties of thiocyanate-based ionic liquids. As the alkyl chain length increases (e.g., from ethyl to butyl to hexyl), the van der Waals interactions between the cations become more pronounced. researchgate.net This strengthening of intermolecular forces typically leads to a significant increase in viscosity.

Influence of the Anion: The choice of anion has a profound, often dominant, effect on the thermophysical properties of 1-hexyl-3-methylimidazolium-based ionic liquids. edcc.com.cnresearchgate.net The size, shape, and charge distribution of the anion dictate the strength of the coulombic interactions, hydrogen bonding capabilities, and packing efficiency within the liquid.

A comparison of 1-hexyl-3-methylimidazolium ([C6mim]⁺) with different anions demonstrates this influence. For instance, properties like density and viscosity vary significantly when the anion is changed from thiocyanate ([SCN]⁻) to others like tetrafluoroborate (B81430) ([BF₄]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). edcc.com.cn Generally, an increase in the molar mass of the anion leads to an increase in the density of the ionic liquid. edcc.com.cn Viscosity is highly sensitive to the anion's ability to form strong interactions; for example, the viscosity of [C6mim][PF6] is known to be particularly high. researchgate.net The thiocyanate anion's linear structure and strong coordinating ability through its nitrogen and sulfur atoms result in unique properties compared to the more symmetric, weakly coordinating anions like [BF₄]⁻ and [PF₆]⁻. nih.gov

| Compound | Density (g·cm⁻³) at 298.15 K | Dynamic Viscosity (mPa·s) at 298.15 K |

| 1-Hexyl-3-methylimidazolium Tetrafluoroborate | 1.11 | 227 |

| 1-Hexyl-3-methylimidazolium Hexafluorophosphate | 1.22 | 450 |

| 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide | 1.34 | 91.2 |

This table compares the properties of [C6mim]⁺ with different anions to illustrate the influence of the anion. Data sourced from Muhammad, A., et al. J. Chem. Thermodyn. 2008, 40, 1433-1438. edcc.com.cn

Computational Chemistry and Theoretical Modeling

Molecular Dynamics (MD) Simulations for Microstructural and Dynamic Behavior

Molecular dynamics (MD) simulations have been instrumental in understanding the influence of different anions on the structural and dynamic properties of 1-hexyl-3-methylimidazolium (B1224943) ([C6mim]⁺) based ionic liquids. Studies on a range of [C6mim]⁺ ILs with various anions reveal that the nature of the anion significantly impacts cation-anion interactions. For instance, smaller anions tend to lead to stronger interactions compared to larger, more charge-diffuse anions. nih.gov

In simulations of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide, a related IL, the structure of the liquid-vacuum interface has been investigated. These simulations show distinct orientational ordering of the ions at the surface. The hexyl chain of the cation tends to extend outwards from the surface. In a layer just below the surface, there is an increased density where the imidazolium (B1220033) ring of the cation preferentially orients itself perpendicular to the interface. nih.gov

The spatial arrangement of anions around the [C6mim]⁺ cation is not uniform. Anions are typically found closer to the acidic hydrogen atoms on the imidazolium ring than to the non-acidic hydrogens, indicating specific hydrogen bonding interactions. nih.gov The dynamics of the ions, such as their diffusion coefficients, are also strongly dependent on the anion. Generally, ionic conductivity and the diffusion of both cations and anions increase with the size of the anion. nih.gov This is linked to the lifetime of the ion pairs; a shorter ion-pair lifetime correlates with higher diffusion coefficients and conductivity. nih.gov

Table 1: Influence of Anion on Properties of 1-Hexyl-3-methylimidazolium Based ILs

| Property | Trend with Increasing Anion Size | Reference |

|---|---|---|

| Cation-Anion Interaction Strength | Decreases | nih.gov |

| Diffusion Coefficient | Increases | nih.gov |

| Ionic Conductivity | Increases | nih.gov |

| Ion-Pair Lifetime | Decreases | nih.gov |

This table is generated based on general trends observed in simulations of 1-hexyl-3-methylimidazolium based ionic liquids with various anions.

Ab Initio and Density Functional Theory (DFT) for Electronic and Vibrational Spectroscopy

Ab initio and Density Functional Theory (DFT) calculations are powerful methods for investigating the electronic structure and vibrational spectra of ionic liquids. For a closely related compound, 1-butyl-3-methylimidazolium thiocyanate (B1210189) ([C4mim][SCN]), a combination of experimental X-ray photoelectron spectroscopy (XPS) and ab initio molecular dynamics has been used to probe its electronic environment. These studies have confirmed that the ground-state electronic structure can be directly inferred from XPS measurements, as initial-state effects are the primary contributors to the observed core-level binding energies. nih.gov This validates the use of XPS to understand the effects of the anion on the cation's electronic structure. nih.gov

DFT calculations, often combined with MD simulations in a QM/MM (quantum mechanics/molecular mechanics) framework, are crucial for interpreting vibrational spectra. For imidazolium-based ILs, DFT has been shown to accurately predict the red shift of C-H stretching vibrations of the imidazolium ring as the basicity of the anion increases, which is consistent with experimental findings. researchgate.net This red shift is an indicator of the strength of the interionic hydrogen bonds. researchgate.net The methodology has been successfully applied to assign experimentally observed bands in the infrared (IR) and Raman spectra of imidazolium-based ILs to specific molecular vibrations. researchgate.net

Table 2: Computational Methods in Spectroscopic Analysis of Imidazolium-Based ILs

| Spectroscopic Technique | Computational Method | Key Findings | Reference |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Ab Initio Molecular Dynamics | Validated that initial-state effects dominate binding energies, allowing direct probing of electronic structure. | nih.gov |

| Infrared (IR) and Raman Spectroscopy | MD/DFT (QM/MM) | Accurately predicts red shifts in C-H stretching frequencies due to hydrogen bonding with the anion. | researchgate.net |

This table summarizes the application of computational methods to understand the spectroscopy of imidazolium-based ionic liquids, including analogs of the target compound.

Quantum Chemical Calculations in Reaction Mechanism Prediction

Quantum chemical calculations are pivotal in elucidating the reaction mechanisms involving ionic liquids. For instance, in reactions where 1-methylimidazolium (B8483265) thiocyanate acts as a reagent, catalyst, and solvent, computational methods can help to understand the role of the ionic liquid components. In the ring-opening of donor-acceptor cyclopropanes, it has been proposed that the reaction proceeds through a nucleophilic attack by the thiocyanate ion. nih.gov This is followed by an intramolecular reaction, and quantum chemical calculations can be employed to model the transition states and energy barriers of such pathways.

These calculations can also explain the regioselectivity of the thiocyanate anion's attack. The ambident nature of the thiocyanate ion (SCN⁻) allows it to attack via either the sulfur or the nitrogen atom. Theoretical modeling can predict which pathway is more favorable under specific reaction conditions, as seen in the formation of pyrrolidine-2-thiones where a nitrogen attack is observed. nih.gov

Force Field Development and Validation for Ionic Liquid Systems

The accuracy of molecular dynamics simulations is highly dependent on the quality of the underlying force field. For 1-alkyl-3-methylimidazolium based ionic liquids, several all-atom and united-atom force fields have been developed and validated. The development process often involves fitting parameters to reproduce experimental data or results from high-level quantum chemical calculations.

For example, a united-atom nonpolarizable force field was developed for 1-alkyl-3-methylimidazolium chloride ([Cnmim][Cl]), where charges were derived from fitting the electrostatic potential surface of ion pair dimers. The Lennard-Jones parameters were adjusted to match geometries from ab initio calculations. This new force field showed significant improvements in predicting dynamical properties and fluid structures compared to previous versions, with liquid densities within 2% of experimental values. nih.gov

More recent developments include the OPLS-VSIL (Optimized Potentials for Liquid Simulation-Ionic-Liquid Virtual Site) force field, which incorporates a virtual site to better represent the charge distribution in the imidazolium ring. This force field has demonstrated high accuracy for a range of bulk-phase properties, including density, heat of vaporization, and viscosity, with mean absolute errors around 3-4%. nih.gov It also accurately reproduces local interactions like hydrogen bonding and π-π stacking. nih.gov When developing a force field for a specific ionic liquid like 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate ([C6C1im][FAP]), a similar approach is taken, where a new force field for the anion is developed and paired with an existing one for the cation, followed by validation against experimental data. researchgate.net

Equation of State and Activity Coefficient Model Applications (e.g., PC-SAFT, NRTL, UNIFAC)

Thermodynamic models such as equations of state and activity coefficient models are essential for describing and predicting the phase behavior of mixtures containing ionic liquids. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is one such equation of state that has been applied to mixtures of 1-hexyl-3-methylimidazolium nitrate (B79036) with alkanols. figshare.com The ePC-SAFT-DFT model, a hybrid approach, has been used to model the density of interfacial 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on a titanium dioxide surface, showing reliable predictions. nih.gov

Activity coefficient models like the Non-Random Two-Liquid (NRTL) model and the Universal Functional Group Activity Coefficients (UNIFAC) model are widely used for liquid-liquid equilibria. The electrolyte NRTL (eNRTL) model and modified UNIFAC (mUNIFAC) have been successfully used to correlate the liquid-liquid equilibrium data of systems containing N,N-dimethylformamide and sodium thiocyanate, achieving a root-mean-square deviation of less than 0.91%. mdpi.com These models are crucial for designing separation processes, such as the extraction of aromatic compounds from aliphatic ones, where ionic liquids or their constituent ions are used as entrainers. mdpi.com The COSMO-RS (Conductor-like Screening Model for Real Solvents), a method based on quantum chemistry, has also been used to predict the non-ideal liquid phase activity coefficients for mixtures containing 1-ethyl-3-methylimidazolium (B1214524) thiocyanate. researchgate.net

Table 3: Application of Thermodynamic Models to Imidazolium-Based IL Systems

| Model | System | Application | Reference |

|---|---|---|---|

| PC-SAFT | 1-hexyl-3-methylimidazolium nitrate + 1-alkanols | Modeling thermodynamic properties | figshare.com |

| ePC-SAFT-DFT | 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on TiO₂ | Predicting interfacial fluid density | nih.gov |

| eNRTL, mUNIFAC | Cyclohexane + Benzene + DMF + Sodium Thiocyanate | Correlating liquid-liquid equilibrium data | mdpi.com |

| COSMO-RS | 1-ethyl-3-methylimidazolium thiocyanate + various compounds | Predicting liquid phase activity coefficients | researchgate.net |

This table provides examples of how different thermodynamic models are applied to systems containing imidazolium-based ionic liquids and their constituent ions.

Concluding Remarks and Future Research Perspectives

Current State of Research and Key Accomplishments

Research into 1-Hexyl-3-methylimidazolium (B1224943) thiocyanate (B1210189), [HMIM][SCN], has established it as a versatile ionic liquid with a unique profile of physicochemical properties. The synthesis is typically achieved through a two-step process involving the quaternization of 1-methylimidazole (B24206) with an alkyl halide like 1-bromohexane, followed by a metathesis reaction with a thiocyanate salt, such as sodium or potassium thiocyanate. acs.org

Key accomplishments in the study of [HMIM][SCN] and related thiocyanate-based ionic liquids are notable in several areas:

Separation Science: A significant achievement is the demonstrated high efficiency of thiocyanate-based ionic liquids in separation processes. acs.org Studies have highlighted their potential for the extractive desulfurization of liquid fuels and for separating aromatic from aliphatic hydrocarbons. acs.orgnih.gov For instance, the selectivity for the hexane/benzene separation using thiocyanate ILs has been shown to be very high, indicating promise for industrial applications. acs.org

Electrochemistry: The unique properties of thiocyanate ionic liquids, such as high ionic conductivity and low viscosity compared to other ILs, have positioned them as promising electrolytes for electrochemical devices. researchgate.netgoogle.com Research on the closely related 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([EMIM][SCN]) has shown excellent performance in electrochemical double-layer capacitors, suggesting a strong potential for [HMIM][SCN] in energy storage applications. researchgate.net

Biopolymer Dissolution: Imidazolium-based ionic liquids are recognized for their ability to dissolve cellulose (B213188), a process of great interest for producing regenerated cellulosic fibers and materials. researchgate.netnih.govmdpi.com While many studies focus on acetate-based ILs mdpi.comnih.gov, the fundamental interactions involving the imidazolium (B1220033) cation are a key aspect of this capability. However, it has been noted that 1-alkyl-3-methylimidazolium cations can react with cellulose at its reducing end, a factor that is critical to understanding the stability of such solutions. researchgate.net

CO2 Capture: Ionic liquids are extensively studied as alternative solvents for CO2 capture, owing to their low volatility and high thermal stability. nih.govmdpi.com While the anion type strongly influences CO2 solubility acs.org, the tunable nature of the imidazolium cation, such as the hexyl chain in [HMIM][SCN], also plays a role in the physical absorption of CO2. acs.org

The fundamental thermophysical properties of [HMIM][SCN] and similar ionic liquids have been characterized, including density, viscosity, and solubility in various organic solvents. acs.orgedcc.com.cnresearchgate.net It exhibits complete miscibility with water and alcohols like methanol (B129727) and 1-decanol, but forms a miscibility gap with aliphatic hydrocarbons, a property crucial for its application in liquid-liquid extractions. acs.org

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₃S | nih.gov |

| Molecular Weight | 225.36 g/mol | nih.gov |

| IUPAC Name | 1-hexyl-3-methylimidazol-3-ium;thiocyanate | nih.gov |

This table is interactive. Click on the headers to sort.

Identification of Research Gaps and Future Experimental Directions

Despite the progress, several research gaps exist, pointing toward necessary future experimental work:

Comprehensive Property Data: While basic physicochemical data are available, there is a need for a more comprehensive dataset under a wider range of conditions, particularly high pressures and temperatures relevant to industrial processes. Thermodynamic properties of [HMIM][SCN] in mixtures with various gases and liquids are not fully explored. acs.org

Optimized Application Performance:

CO2 Capture: While its potential for CO2 capture is acknowledged, detailed studies on the absorption capacity, selectivity (e.g., for CO2/N2 or CO2/CH4 mixtures), and long-term stability of pure [HMIM][SCN] under realistic flue gas conditions are lacking. mdpi.com Future work should focus on quantifying its performance against benchmark amine-based solvents. nih.gov

Cellulose Processing: The specific efficiency and mechanism of cellulose dissolution in [HMIM][SCN] require more focused investigation. Optimizing parameters such as temperature, concentration, and the use of co-solvents could enhance its applicability. mdpi.comnih.gov Furthermore, understanding and mitigating the potential side reactions between the ionic liquid and cellulose is crucial for developing stable processing technologies. researchgate.net

Electrochemistry: Direct experimental evaluation of [HMIM][SCN] as an electrolyte in electrochemical devices is a clear next step. Research should target measuring its electrochemical stability window, ionic conductivity, and performance in supercapacitors and batteries, comparing it with other imidazolium-based ILs. researchgate.netmdpi.com

Material Development: The incorporation of [HMIM][SCN] into composite materials, such as ionogels or supported ionic liquid membranes (SILMs), for applications in gas separation or catalysis remains an underexplored area with considerable potential. researchgate.net

Future experimental directions should prioritize systematic studies to fill these gaps, focusing on performance optimization in targeted applications and a thorough evaluation of the material's environmental footprint.

Advancements in Theoretical and Computational Approaches

Theoretical and computational methods have become indispensable tools for understanding the behavior of ionic liquids at a molecular level, complementing experimental findings and guiding the design of new materials.

Molecular Dynamics (MD) Simulations: MD simulations have been successfully employed to investigate the structural and dynamic properties of similar ionic liquids. For example, ab initio MD simulations of [EMIM][SCN] with SO2 revealed that both the cation and anion are essential for solvation, with the anion forming adducts and the cation creating a "cage" around the solute molecule. nih.gov Similar detailed simulations for [HMIM][SCN] with solutes like CO2 or cellulose oligomers would provide invaluable insights into interaction energies, solvation structures, and transport properties, which are difficult to probe experimentally.

Quantum Chemical Calculations: Static quantum chemical calculations are crucial for understanding intermolecular forces, such as the interaction energies between the ionic liquid's constituent ions and solute molecules. nih.gov These calculations can elucidate the nature of bonding (e.g., hydrogen bonding, van der Waals forces) that governs solubility and selectivity. For instance, such methods could predict the binding energy of CO2 with the thiocyanate anion versus other components of a gas mixture.

Predictive Models (COSMO-RS): The Conductor-like Screening Model for Real Solvents (COSMO-RS) has proven effective in predicting thermodynamic properties of cyano-based ionic liquids in aqueous solutions, with results that compare well with experimental data. unair.ac.id Applying such models to [HMIM][SCN] could rapidly screen its solubility in various solvents and predict phase equilibria, thereby accelerating the design of new separation processes.

Hybrid Simulation Approaches: Atomistic simulations have been used to study other 1-hexyl-3-methylimidazolium based ILs, for example, [hmim][Tf2N] confined in carbon nanotubes for gas sorption. nih.gov These studies show that confinement significantly alters the structure and properties of the IL. nih.gov Future computational work could explore hybrid materials incorporating [HMIM][SCN], using multi-scale modeling to bridge the gap from molecular interactions to macroscopic material performance.

Future computational efforts should focus specifically on 1-Hexyl-3-methylimidazolium thiocyanate to build a robust, predictive understanding of its behavior. This includes developing and validating accurate force fields for classical simulations and employing quantum methods to dissect the specific roles of the hexyl chain and the thiocyanate anion in its various applications. Such a synergistic approach, combining targeted experiments with advanced computational modeling, will be key to unlocking the full potential of this promising ionic liquid.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-hexyl-3-methylimidazolium thiocyanate (HMImSCN) with high purity?

- Answer : Synthesis typically involves alkylation of 1-methylimidazole with hexyl bromide, followed by anion exchange with potassium thiocyanate. Characterization requires multi-technique validation:

- ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular weight and ion structure .

- ¹H/¹³C NMR resolves structural integrity, with imidazolium protons appearing at δ 7.14–8.43 ppm and alkyl chain signals in δ 0.5–4.5 ppm .

- Elemental analysis ensures stoichiometric ratios (e.g., C: 62.43%, N: 10.52%, S: 12.04%) .

Q. How can researchers accurately measure the thermophysical properties (e.g., density, viscosity) of HMImSCN under varying conditions?

- Answer : Use high-precision instruments and standardized protocols:

- Density : Vibrating-tube densimeters (±0.0001 g/cm³ accuracy) at 0.1–16 MPa and 303–393 K .

- Viscosity : Rotational rheometers with temperature-controlled cells (e.g., ±0.1% error at 298–373 K) .

- Heat capacity : Differential scanning calorimetry (DSC) with IAPWS-95 formulation validation (deviation <0.73%) .

Advanced Research Questions

Q. How does HMImSCN perform as a solvent for extractive desulfurization of fuels, and what parameters optimize thiophene separation?

- Answer : HMImSCN’s thiocyanate anion exhibits strong Lewis basicity, enhancing thiophene affinity via π-π and S···N interactions. Key optimization factors:

- Temperature : Extraction efficiency peaks at 308 K due to entropy-enthalpy trade-offs .

- Ionic liquid structure : Longer alkyl chains (e.g., hexyl vs. butyl) improve partitioning coefficients (e.g., for HMImSCN vs. 28.5 for BMImSCN) .

- Multi-stage extraction : ≥3 stages achieve >99% thiophene removal from model diesel .

Q. What mechanisms explain the Hofmeister effect of HMImSCN’s thiocyanate anion in stabilizing/destabilizing biomacromolecules (e.g., proteins)?

- Answer : The weakly hydrated SCN⁻ anion preferentially accumulates at interfaces, reducing electrostatic repulsion between macromolecules. However, at high concentrations:

- Salting-out occurs via anion-polymer dispersion forces, overriding stabilizing interactions .

- Methodological insight : Use quartz crystal microbalance (QCM) and atomic force microscopy (AFM) to quantify surface partitioning and conformational changes .

Q. How can researchers reconcile discrepancies in reported diffusion coefficients and phase equilibria data for HMImSCN-based systems?

- Answer : Contradictions often arise from trace water (<50 ppm) or halide impurities. Mitigation strategies:

- Pre-treatment : Dry HMImSCN under vacuum (10⁻³ Pa, 343 K, 48 h) .

- Validation : Cross-check phase diagrams (e.g., liquid-liquid equilibria of HMImSCN + water/alcohols) against Domanska et al. (2010) benchmarks .

- Molecular dynamics (MD) simulations : Compare experimental values with force-field-predicted diffusivities (e.g., OPLS-AA for imidazolium rings) .

Q. What is the role of HMImSCN in enhancing CO/N₂ separation efficiency when doped with Cu(I) salts?

- Answer : HMImSCN acts as a non-volatile solvent that stabilizes Cu⁺ via SCN⁻ coordination, enabling reversible CO complexation. Key findings:

- Equilibrium selectivity : at 298 K (vs. for undoped HMImSCN) .

- Operational stability : No Cu⁺ oxidation observed after 10 absorption-desorption cycles due to SCN⁻’s reducing capacity .

Methodological Guidance

- For thermodynamic studies : Always report water content (Karl Fischer titration) and validate instruments with reference fluids (e.g., water, toluene) .

- For MD simulations : Use polarizable force fields to capture SCN⁻’s charge-delocalization effects .

- For industrial applications : Prioritize HMImSCN over acetate or chloride analogues due to its lower corrosivity and higher thermal stability (decomposition >523 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。